5-Boc-octahydro-pyrrolo[3,2-B]pyridine
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Overview
Description
5-Boc-octahydro-pyrrolo[3,2-B]pyridine is an organic compound with the molecular formula C12H22N2O2 and a molecular weight of 226.32 g/mol . It is a white crystalline or crystalline powder that is soluble in common organic solvents such as dimethylformamide, dichloromethane, and ethanol . This compound is commonly used in organic synthesis, particularly in the introduction and removal of protecting groups for proline .
Preparation Methods
The synthesis of 5-Boc-octahydro-pyrrolo[3,2-B]pyridine typically involves the esterification of octahydro-pyrrolo[3,2-B]pyridine with di-tert-butyl dicarbonate (Boc2O) . The reaction conditions generally include the use of an inert atmosphere (nitrogen or argon) and a temperature range of 2–8°C . The industrial production methods for this compound are similar, with adjustments made to optimize yield and purity based on specific requirements .
Chemical Reactions Analysis
5-Boc-octahydro-pyrrolo[3,2-B]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
5-Boc-octahydro-pyrrolo[3,2-B]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: This compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of proline derivatives.
Industry: It is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 5-Boc-octahydro-pyrrolo[3,2-B]pyridine involves its role as a protecting group for proline. The compound forms a stable ester linkage with the amino acid, preventing unwanted reactions during synthetic processes. The protecting group can be removed under acidic conditions, allowing for the selective deprotection of proline residues .
Comparison with Similar Compounds
5-Boc-octahydro-pyrrolo[3,2-B]pyridine can be compared with other similar compounds, such as:
5-Boc-octahydro-pyrrolo[3,4-c]pyridine: This compound has a similar structure but differs in the position of the nitrogen atoms within the ring system.
tert-Butyl octahydro-5H-pyrrolo[3,4-c]pyridine-5-carboxylate: Another related compound with slight variations in the ring structure and functional groups.
The uniqueness of this compound lies in its specific ring structure and its effectiveness as a protecting group for proline .
Properties
Molecular Formula |
C12H22N2O2 |
---|---|
Molecular Weight |
226.32 g/mol |
IUPAC Name |
tert-butyl 2,3,3a,4,5,6,7,7a-octahydro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)10-5-4-8-9(14-10)6-7-13-8/h8-10,13-14H,4-7H2,1-3H3 |
InChI Key |
BQVCGYFSPSKALK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCC2C(N1)CCN2 |
Origin of Product |
United States |
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